molecular formula C9H11BrN2 B1520239 4-Bromo-6-cyclopentylpyrimidine CAS No. 1086382-17-3

4-Bromo-6-cyclopentylpyrimidine

Cat. No.: B1520239
CAS No.: 1086382-17-3
M. Wt: 227.1 g/mol
InChI Key: RETYUZZLTZTKID-UHFFFAOYSA-N
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Description

4-Bromo-6-cyclopentylpyrimidine is a chemical compound with the molecular formula C9H11BrN2 and a molecular weight of 227.1 g/mol. It is a brominated derivative of pyrimidine, featuring a cyclopentyl group at the 6-position. This compound is of interest in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-6-cyclopentylpyrimidine can be synthesized through several synthetic routes. One common method involves the bromination of 6-cyclopentylpyrimidine using bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is typically carried out in an inert solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-cyclopentylpyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions used.

  • Reduction: Reduction reactions can produce reduced forms of the compound, such as 4-bromo-6-cyclopentylpyrimidinol.

  • Substitution: Substitution reactions can lead to the formation of substituted pyrimidines with different functional groups attached to the pyrimidine ring.

Scientific Research Applications

4-Bromo-6-cyclopentylpyrimidine has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules.

  • Industry: It is utilized in the chemical industry for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Bromo-6-cyclopentylpyrimidine exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain biological targets, such as enzymes or receptors. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-Bromopyrimidine

  • 6-Bromopyrimidine

  • 4-Bromo-6-methylpyrimidine

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Properties

IUPAC Name

4-bromo-6-cyclopentylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-9-5-8(11-6-12-9)7-3-1-2-4-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETYUZZLTZTKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101297853
Record name Pyrimidine, 4-bromo-6-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086382-17-3
Record name Pyrimidine, 4-bromo-6-cyclopentyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086382-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-bromo-6-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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